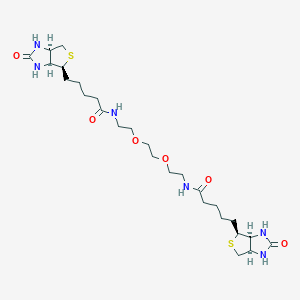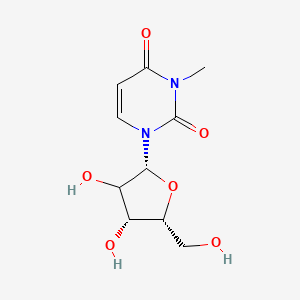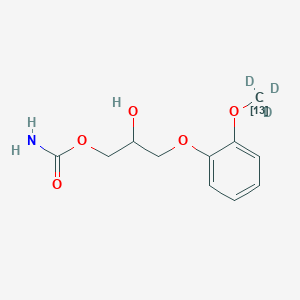
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose typically involves the acetylation and benzylation of D-xylofuranose. The process begins with the protection of hydroxyl groups followed by selective acetylation and benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and yield are optimized for commercial production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted xylofuranose derivatives.
Aplicaciones Científicas De Investigación
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential use in the development of anticancer drugs targeting lymphoid malignancies.
Industry: Utilized in the production of nucleoside analogs for research purposes.
Mecanismo De Acción
The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
- 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose
- 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose
- 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Comparison: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is unique due to its specific acetyl and benzyl protection groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it has a broader range of applications in anticancer research due to its ability to inhibit DNA synthesis and induce apoptosis .
Propiedades
Fórmula molecular |
C23H26O7 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1 |
Clave InChI |
QQEKCYXHFJIXJS-FJPMACBPSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)


![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)





